molecular formula C13H10F2N4 B15212944 Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl- CAS No. 787590-95-8

Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-

Cat. No.: B15212944
CAS No.: 787590-95-8
M. Wt: 260.24 g/mol
InChI Key: KVQUERKGMDUCII-UHFFFAOYSA-N
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Description

3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that contains both imidazole and pyrazine rings

Preparation Methods

The synthesis of 3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the 2,4-difluorophenyl precursor.

    Cyclization: The precursor undergoes cyclization with an appropriate reagent to form the imidazo[1,2-a]pyrazine core.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the imidazo[1,2-a]pyrazine ring.

Industrial production methods often utilize microwave irradiation to enhance the reaction rates and yields .

Chemical Reactions Analysis

3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as:

The uniqueness of 3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

787590-95-8

Molecular Formula

C13H10F2N4

Molecular Weight

260.24 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H10F2N4/c1-16-12-13-18-7-11(19(13)5-4-17-12)9-3-2-8(14)6-10(9)15/h2-7H,1H3,(H,16,17)

InChI Key

KVQUERKGMDUCII-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=C(C=C(C=C3)F)F

Origin of Product

United States

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